molecular formula C19H16N4O3 B12045975 (E)-1-hydroxy-3-oxo-N'-(pyridin-3-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide

(E)-1-hydroxy-3-oxo-N'-(pyridin-3-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide

Cat. No.: B12045975
M. Wt: 348.4 g/mol
InChI Key: RRDYRLSZXVFNPQ-SRZZPIQSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-5-OXO-N’-[(E)-3-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazides with aldehydes or ketones under controlled conditions . The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product’s purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-5-OXO-N’-[(E)-3-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more hydroxylated derivatives, while reduction could produce more hydrogenated forms .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 7-HYDROXY-5-OXO-N’-[(E)-3-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-HYDROXY-5-OXO-N’-[(E)-3-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE stands out due to its unique structural features, which allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and development .

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H16N4O3/c24-17-14-7-1-5-13-6-3-9-23(16(13)14)19(26)15(17)18(25)22-21-11-12-4-2-8-20-10-12/h1-2,4-5,7-8,10-11,24H,3,6,9H2,(H,22,25)/b21-11+

InChI Key

RRDYRLSZXVFNPQ-SRZZPIQSSA-N

Isomeric SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)N/N=C/C4=CN=CC=C4)O

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN=CC4=CN=CC=C4)O

Origin of Product

United States

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